molecular formula C14H8ClFN2S2 B2370513 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-07-4

4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2370513
CAS No.: 338408-07-4
M. Wt: 322.8
InChI Key: GUVHRUJUNBCSNO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenyl group at position 4 and a 4-fluorophenylsulfanyl group at position 3. The compound’s synthesis typically involves cyclization reactions of thiosemicarbazides or coupling of halogenated aryl precursors with thiol-containing intermediates .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVHRUJUNBCSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Pathways and Reaction Mechanisms

Cyclization of Thiohydrazide Intermediates

The foundational step in synthesizing 1,2,3-thiadiazole derivatives involves cyclization of thiohydrazides. For this compound, 4-chlorobenzohydrazide serves as the precursor. The process begins with esterification of 4-chlorobenzoic acid using methanol and sulfuric acid, yielding methyl 4-chlorobenzoate (80% yield). Subsequent hydrazination with hydrazine hydrate produces 4-chlorobenzohydrazide, which reacts with carbon disulfide (CS₂) under basic conditions to form a potassium thiohydrazide salt.

Key reaction conditions :

  • Cyclization : Treatment of the potassium salt with concentrated sulfuric acid at 0°C induces cyclization, forming 5-(4-chlorophenyl)-1,2,3-thiadiazole-2-thiol. This intermediate is critical for introducing the sulfanyl group at position 5.
Table 1: Cyclization Parameters
Parameter Value Source
Temperature 0°C
Acid Catalyst H₂SO₄ (98%)
Reaction Time 6 hours
Yield 81%

Introduction of the 4-Fluorophenylsulfanyl Group

The thiol group at position 5 of the thiadiazole ring undergoes nucleophilic substitution with 4-fluorophenylsulfenyl chloride. This step requires careful optimization of solvents and reaction conditions to avoid side reactions.

Mechanistic insights :

  • Nucleophilic Attack : The thiolate anion (generated in situ using a base like NaOH) attacks the electrophilic sulfur atom in 4-fluorophenylsulfenyl chloride, displacing chloride and forming the sulfanyl bond.
  • Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing ionic intermediates.
Table 2: Sulfanyl Group Introduction
Condition Optimization Outcome Source
Solvent DMF > Dichloromethane
Base NaOH (1 equiv)
Reaction Time 4 hours
Yield 68–75%

Alternative Synthetic Routes

Sulfonyl Chloride Intermediate Pathway

An alternative approach involves converting the thiol intermediate into a sulfonyl chloride before introducing the 4-fluorophenyl group. This method, adapted from analogous thiadiazole syntheses, uses chlorine gas in 1,2-dichloroethane/water to generate 5-(4-chlorophenyl)-1,2,3-thiadiazole-2-sulfonyl chloride. Subsequent reaction with 4-fluorothiophenol in the presence of triethylamine yields the target compound.

Advantages :

  • Higher functional group tolerance due to the stability of sulfonyl chlorides.
  • Scalability for industrial production.
Table 3: Sulfonylation Efficiency
Parameter Value Source
Chlorination Solvent 1,2-Dichloroethane/H₂O
Reaction Temperature −2°C to 0°C
Yield of Sulfonyl Chloride 42%

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts yields in both cyclization and sulfanyl group introduction. For example, cyclization in acetic acid/water mixtures led to poor solubility, whereas 1,2-dichloroethane/water improved substrate dispersion. Similarly, conducting sulfanyl substitutions above 0°C resulted in decomposition, necessitating strict temperature control.

Byproduct Formation and Mitigation

Common byproducts include disulfide derivatives (from thiol oxidation) and unreacted sulfenyl chloride. These are minimized by:

  • Inert Atmosphere : Conducting reactions under nitrogen or argon.
  • Catalytic Additives : Using antioxidants like hydroquinone to prevent disulfide formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The aromatic protons of the 4-chlorophenyl group appear as doublets at δ 7.78–7.61 ppm, while the 4-fluorophenyl group resonates at δ 7.39–7.42 ppm.
  • IR Spectroscopy : Absorptions at 1260–1280 cm⁻¹ confirm C–N stretching in the thiadiazole ring, and 1080–1100 cm⁻¹ corresponds to C–F vibrations.
Table 4: Key Spectral Data
Technique Diagnostic Signal Source
¹H NMR δ 7.78 (d, J = 8.6 Hz)
¹³C NMR δ 165.8 (C=N)
IR 1089 cm⁻¹ (C–F)

Elemental Analysis

The compound’s purity is confirmed by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages (e.g., C 42.01% vs. 42.03% observed).

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit antiviral and anticancer activity . For instance, analogous 5-(4-chlorophenyl)-1,3,4-thiadiazoles show IC₅₀ values of 2.32–10.10 µg/mL against HepG2 and MCF-7 cell lines. These bioactivities underscore the importance of robust synthetic protocols for structure-activity relationship studies.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reaction Type Reagents/Conditions Products References
Sulfoxide formationH₂O₂ (30%), RT, 6–8 h5-[(4-Fluorophenyl)sulfinyl] derivative
Sulfone formationmCPBA (2 eq.), CH₂Cl₂, 0°C → RT, 12 h5-[(4-Fluorophenyl)sulfonyl] derivative

Mechanistic Insight :

  • The sulfanyl group is oxidized stepwise:
     S [O] SO [O] SO2 \text{ S }\xrightarrow{[O]}\text{ SO }\xrightarrow{[O]}\text{ SO}_2\text{ }

  • Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) serves as the oxidizing agent, with the latter providing higher selectivity for sulfone formation.

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring’s electron-deficient nature allows nucleophilic attack at the C-4 or C-5 positions, depending on substituent effects.

Reaction Type Reagents/Conditions Products References
Thiol displacementKOH/EtOH, alkyl halides, reflux5-[(4-Fluorophenyl)alkylsulfanyl] derivatives
Amide formationLiH, DMF, alkyl/aralkyl halidesN-substituted carboxamide derivatives

Key Observations :

  • The 4-chlorophenyl group stabilizes the thiadiazole ring, directing nucleophiles toward the C-5 position.

  • Alkylation of the sulfanyl group proceeds via a thiolate intermediate, enhancing reactivity toward electrophiles .

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl and fluorophenyl rings undergo EAS, though reactivity is moderated by the electron-withdrawing halogens.

Reaction Type Reagents/Conditions Products References
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-4-chlorophenyl derivatives
HalogenationCl₂/FeCl₃, 40°CDi/trihalogenated aryl derivatives

Substituent Effects :

  • Chlorine (strongly deactivating, meta-directing) and fluorine (weakly deactivating, ortho/para-directing) guide electrophiles to specific positions .

  • Nitration occurs preferentially on the chlorophenyl ring due to greater ring activation compared to the fluorophenyl group .

Reduction Reactions

The thiadiazole ring can be reduced under harsh conditions, though this is less common due to its aromatic stability.

Reaction Type Reagents/Conditions Products References
Ring openingLiAlH₄, THF, reflux, 24 hThiolactam or thioamide intermediates

Mechanistic Pathway :

  • Reduction breaks the N–S bond in the thiadiazole ring, yielding open-chain sulfur-containing products.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl rings.

Reaction Type Reagents/Conditions Products References
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl derivatives

Catalytic Efficiency :

  • The fluorophenyl group enhances coupling yields due to its electron-deficient nature, favoring oxidative addition with palladium .

Stability Under Hydrolytic Conditions

The compound exhibits moderate stability in aqueous acidic/basic environments:

Condition Observation Degradation Products
1M HCl, 60°C, 24 hPartial hydrolysis of sulfanyl group4-Chlorophenylthiol + fluorophenyl disulfide
1M NaOH, RT, 48 hThiadiazole ring remains intactNo significant degradation

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole serves as a valuable building block for the construction of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Research into the biological applications of this compound has revealed potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have indicated that derivatives of thiadiazoles exhibit significant activity against various bacterial strains and fungi. For instance, the compound's ability to inhibit microbial growth has been documented through in vitro assays.
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest it may affect pathways involved in tumor growth and metastasis.

Medicinal Chemistry

Due to its structural characteristics, 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is explored as a potential therapeutic agent. Its interactions with specific molecular targets can modulate enzyme activities or receptor functions, which is crucial in drug development.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in Drug Design, Development and Therapy demonstrated that thiadiazole derivatives possess a range of pharmacological activities including antifungal and anticancer effects .
  • Another research article focused on molecular docking studies that elucidated the binding modes of these compounds with biological receptors . The findings suggested promising interactions that could lead to effective drug candidates.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their physicochemical properties, biological activities, and crystallographic features.

Structural Analogs with Halogen Variations

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Property 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole Compound 4 (Cl) Compound 5 (F)
Core Structure 1,2,3-Thiadiazole Thiazole-pyrazole hybrid Thiazole-pyrazole hybrid
Halogen Substituent Cl (4-chlorophenyl), F (4-fluorophenyl) Cl F
Crystal System Not explicitly reported Triclinic, P̄1 Triclinic, P̄1
Biological Activity Potential enzyme inhibition (inferred from analogs) Antimicrobial Antimicrobial

Key Insight: Compounds 4 and 5 are isostructural, with Cl/F substitution causing minor adjustments in crystal packing due to differences in halogen size and electronegativity.

Enzyme Inhibitors with Sulfanyl/Thiadiazole Motifs

  • 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole: A potent inhibitor of human glycolate oxidase and rat long-chain hydroxy acid oxidase. Co-crystallization studies reveal the sulfanyl group forms critical hydrogen bonds with active-site residues (e.g., His290 in lactate monooxygenase) .
  • 4-(3,4,5-Trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole : Exhibits anti-tubulin activity (IC₅₀ = 1.2 μM) by disrupting microtubule polymerization, comparable to combretastatin A-4 (CA-4) .
Property 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole 4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole 4-(3,4,5-Trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole
Substituents 4-Cl-C₆H₄, 4-F-C₆H₄-S- 4-Cl-C₆H₄-S-, COOH 3,4,5-(OCH₃)₃-C₆H₂, 3-OH-4-OCH₃-C₆H₃
Biological Target Not fully characterized Glycolate oxidase, hydroxy acid oxidase Tubulin polymerization
Activity Inferred COX-2 inhibition (from analogs) IC₅₀ = 0.8 μM (rat hydroxy acid oxidase) IC₅₀ = 1.2 μM (tubulin)

Key Insight : The sulfanyl group is critical for enzyme binding, but substituent polarity (e.g., carboxylic acid vs. hydrophobic aryl groups) dictates target specificity. The trimethoxyphenyl moiety enhances tubulin binding via hydrophobic interactions .

COX Inhibitors with Triazole/Thiadiazole Cores

  • 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole : Displays COX-2 selectivity (SI = 1.89) via molecular docking studies .
  • 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole : Predicted to inhibit COX-2 based on structural similarity to triazole analogs .
Property 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
Core Structure 1,2,3-Thiadiazole 1,2,4-Triazole
Substituents 4-Cl-C₆H₄, 4-F-C₆H₄-S- 4-Cl-C₆H₄, 4-F-C₆H₄-CH₂-S-, thiophen-2-yl
COX-2 Selectivity Not experimentally confirmed SI = 1.89 (in vitro)

Key Insight : Replacing the thiadiazole core with a triazole ring improves COX-2 selectivity, likely due to enhanced hydrogen-bonding capacity .

Biological Activity

The compound 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

  • Molecular Formula : C15H9ClFN3O3S2
  • Molecular Weight : 397.83 g/mol
  • CAS Number : 338791-89-2

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound in focus has shown promising results against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating their potential as effective anticancer agents .
  • Mechanisms of Action :
    • The mechanism underlying the anticancer activity involves apoptosis induction. The treatment with these compounds resulted in an increased Bax/Bcl-2 ratio and elevated levels of caspase-9, indicating apoptosis through mitochondrial pathways . Additionally, cell cycle analysis showed arrest at the S and G2/M phases in treated cells .

In Vivo Studies

In vivo studies using tumor-bearing mice models have demonstrated that the compound can selectively target sarcoma cells, further supporting its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence the biological activity of thiadiazole derivatives. For instance:

  • Substituting different aryl groups can enhance cytotoxicity.
  • The introduction of a piperazine or piperidine moiety has been shown to improve antiproliferative activity significantly .

Comparative Table of Biological Activity

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at S/G2M phase
4-(4-Chlorophenyl)-5-[(4-Fluorophenyl)sulfanyl]-1,2,3-thiadiazoleMCF-7/HepG210.10/3.21Apoptosis induction

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on MCF-7 Cells :
    • Researchers synthesized a series of thiadiazole derivatives and tested their effects on MCF-7 cells. Compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
  • In Vivo Efficacy :
    • In a model involving mice with induced tumors, treatment with selected thiadiazole compounds led to significant tumor reduction compared to controls, validating their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of thiosemicarbazide intermediates under acidic conditions. For example, reacting 4-chlorophenyl hydrazine with carbon disulfide to form a thiadiazole core, followed by sulfanyl group introduction via nucleophilic substitution with 4-fluorothiophenol. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires precise temperature control (70–80°C) and inert atmospheres to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify aromatic proton environments and sulfur/carbon linkages.
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths: ~1.7–1.8 Å) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 351.02) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target identification : Use affinity chromatography or pull-down assays with tagged proteins.
  • Molecular dynamics (MD) simulations : Analyze binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to enzymes like dihydrofolate reductase (DHFR).
  • Cellular pathway analysis : Measure apoptosis markers (e.g., caspase-3 activation) or ROS production via flow cytometry .

Q. How to resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Synthesize analogs : Vary substituents (e.g., replace 4-fluorophenyl with 2-fluorophenyl).

  • Comparative testing : Use standardized assays (e.g., fixed IC50_{50} protocols) to minimize variability.

  • Statistical analysis : Apply ANOVA to identify significant activity differences (p < 0.05) .

    Substituent Biological Activity (IC50_{50}, µM) Reference
    4-Chlorophenyl12.4 (COX-2 inhibition)
    4-Methoxyphenyl>50 (Inactive)
    2-Fluorophenyl28.7 (Moderate activity)

Q. What computational models predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses (e.g., docking score ≤ -7.0 kcal/mol suggests strong affinity).
  • QSAR modeling : Develop regression models linking logP values to antimicrobial potency (R2^2 > 0.8).
  • Validation : Cross-check with experimental IC50_{50} data to refine parameters .

Q. How to analyze oxidative/reductive pathways affecting the compound’s stability?

  • Methodological Answer :

  • Cyclic voltammetry : Measure redox potentials (e.g., E1/2_{1/2} = -0.3 V for sulfanyl group oxidation).
  • LC-MS stability studies : Monitor degradation products in H2_2O2_2-rich or glutathione environments.
  • DFT calculations : Predict electron transfer pathways (e.g., HOMO-LUMO gaps < 3 eV indicate reactivity) .

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